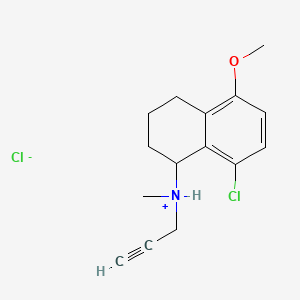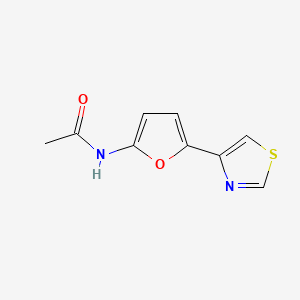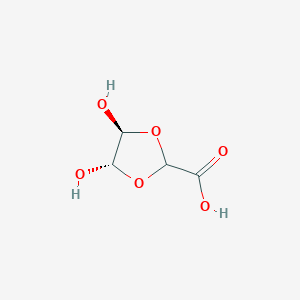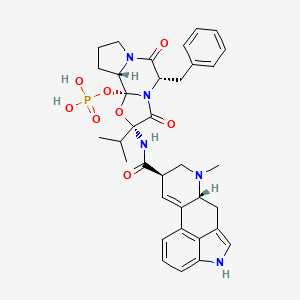
1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene is an organic compound with the molecular formula C11H14Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a 3-chloro-1-ethoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene typically involves the reaction of 1-chloro-4-nitrobenzene with 3-chloro-1-ethoxypropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified using techniques such as distillation, recrystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The ethoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Major Products Formed
Substitution: Phenol derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-ethoxybenzene: Similar structure but lacks the 3-chloro-1-ethoxypropyl group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the ethoxypropyl group.
1-Chloro-4-ethylbenzene: Contains an ethyl group instead of the ethoxypropyl group.
Uniqueness
1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene is unique due to the presence of both chloro and ethoxypropyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds.
Propiedades
Número CAS |
6940-83-6 |
|---|---|
Fórmula molecular |
C11H14Cl2O |
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
1-chloro-4-(3-chloro-1-ethoxypropyl)benzene |
InChI |
InChI=1S/C11H14Cl2O/c1-2-14-11(7-8-12)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3 |
Clave InChI |
KRIHHRGWTCCRDL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCCl)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


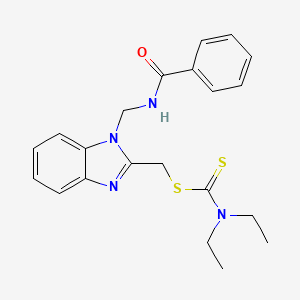
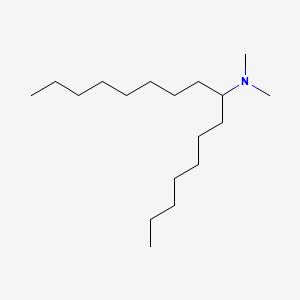
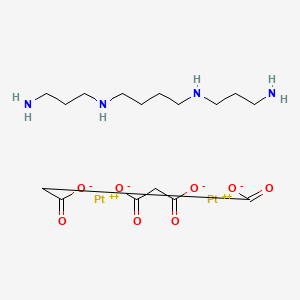
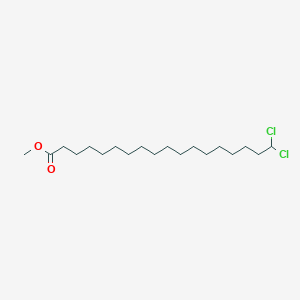
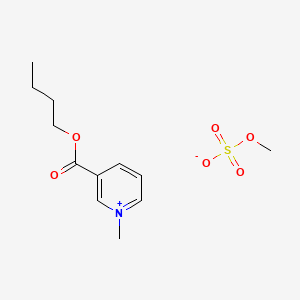
![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)

![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
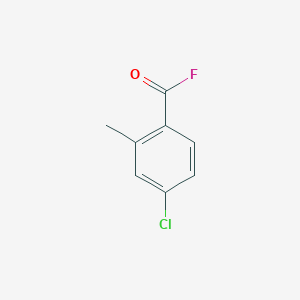
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
